molecular formula C9H20O B147576 3,5,5-Trimethylhexan-1-ol CAS No. 3452-97-9

3,5,5-Trimethylhexan-1-ol

Cat. No.: B147576
CAS No.: 3452-97-9
M. Wt: 144.25 g/mol
InChI Key: BODRLKRKPXBDBN-UHFFFAOYSA-N
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Description

3,5,5-Trimethylhexan-1-ol is a nine-carbon primary alcohol with the molecular formula C9H20O. It is a clear liquid with a herbaceous, plant-like odor and is commonly used as a fragrance in toiletries and household cleaning products .

Scientific Research Applications

3,5,5-Trimethylhexan-1-ol has a wide range of applications in scientific research, including:

Safety and Hazards

3,5,5-Trimethyl-1-hexanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin and eye irritation. It may also cause irritation of the respiratory tract . It is classified as a combustible liquid .

Future Directions

3,5,5-Trimethyl-1-hexanol is used as a fragrance in many toiletries and household cleaning products . It is also used in the manufacture of synthetic lubricants, lubricating oil additives, wetting agents, softeners in the manufacture of plastics, disinfectants, and germicides .

Mechanism of Action

Target of Action

3,5,5-Trimethylhexan-1-ol, also known as 3,5,5-Trimethyl-1-hexanol, is primarily used as a fragrance ingredient in many toiletries and household cleaning products . The primary targets of this compound are the olfactory receptors in the nose that detect smell. When this compound is present in a product, it interacts with these receptors to produce a specific scent.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the perception of smell. The compound is part of the mixture isononanol along with isononyl alcohol . When the compound binds to olfactory receptors, it triggers a cascade of biochemical reactions that lead to the generation of a nerve impulse. This impulse is then transmitted to the brain where it is interpreted as a specific smell.

Result of Action

The primary result of the action of this compound is the perception of a specific scent. When used in toiletries and household cleaning products, it contributes to the overall fragrance of the product .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other fragrances or chemicals can affect how the compound is perceived. Additionally, the compound’s action, efficacy, and stability can be affected by factors such as temperature, pH, and light exposure .

Chemical Reactions Analysis

3,5,5-Trimethylhexan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of the corresponding carboxylic acid.

    Reduction: The compound can be reduced to its corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride.

The major products formed from these reactions include carboxylic acids, alkanes, and halogenated compounds, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

3,5,5-Trimethylhexan-1-ol is similar to other branched-chain alcohols, such as isononyl alcohol and 3,5,5-trimethylhexyl alcohol . it is unique in its specific structure and odor profile, which makes it particularly valuable as a fragrance ingredient. Other similar compounds include:

Properties

IUPAC Name

3,5,5-trimethylhexan-1-ol
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InChI

InChI=1S/C9H20O/c1-8(5-6-10)7-9(2,3)4/h8,10H,5-7H2,1-4H3
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InChI Key

BODRLKRKPXBDBN-UHFFFAOYSA-N
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Canonical SMILES

CC(CCO)CC(C)(C)C
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Molecular Formula

C9H20O
Record name 3,5,5-TRIMETHYLHEXANOL
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DSSTOX Substance ID

DTXSID7029661
Record name 3,5,5-Trimethyl-1-hexanol
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Molecular Weight

144.25 g/mol
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Physical Description

Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, to yellow oily liquid or solid with a strong, oily, herbaceous odour
Record name 1-Hexanol, 3,5,5-trimethyl-
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Boiling Point

193-202 °C
Record name 3,5,5-TRIMETHYLHEXANOL
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Flash Point

93 °C o.c.
Record name 3,5,5-TRIMETHYLHEXANOL
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Solubility

Solubility in water at 20 °C: none, insoluble in water; soluble in alcohol, acetone and ether
Record name 3,5,5-TRIMETHYLHEXANOL
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Density

Relative density (water = 1): 0.83, 0.835 (20°/20°)
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Vapor Density

Relative vapor density (air = 1): 5.0
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Vapor Pressure

0.3 [mmHg], Vapor pressure, Pa at 20 °C: 30
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CAS No.

3452-97-9
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Melting Point

-70 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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